molecular formula C15H23N3OS B7146198 N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine

Cat. No.: B7146198
M. Wt: 293.4 g/mol
InChI Key: TWNNTICUVCZXLM-UHFFFAOYSA-N
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Description

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine is a synthetic organic compound characterized by its unique structure, which includes both oxazole and thiazole rings

Properties

IUPAC Name

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-6-13-12(14(7-2)19-18-13)8-16-9(3)15-10(4)17-11(5)20-15/h9,16H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNNTICUVCZXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CC)CNC(C)C2=C(N=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: Starting with a suitable precursor, such as a diethyl-substituted nitrile, the oxazole ring is formed through a cyclization reaction.

    Formation of the Thiazole Ring: A separate reaction involves the synthesis of the thiazole ring from a dimethyl-substituted thioamide.

    Coupling Reaction: The two rings are then coupled through a nucleophilic substitution reaction, where the oxazole ring is functionalized with a leaving group, and the thiazole ring is introduced via an amine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and strong bases like sodium hydride for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxazole and thiazole N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The oxazole and thiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine
  • N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,4-diethyl-1,3-thiazol-5-yl)ethanamine

Uniqueness

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine is unique due to the specific substitution pattern on the oxazole and thiazole rings, which can influence its chemical reactivity and biological activity. The presence of both diethyl and dimethyl groups provides a distinct steric and electronic environment, potentially leading to unique interactions with biological targets or other molecules.

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